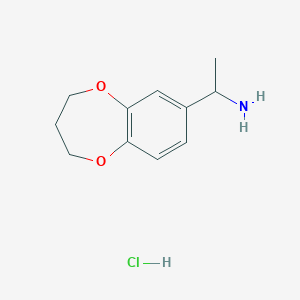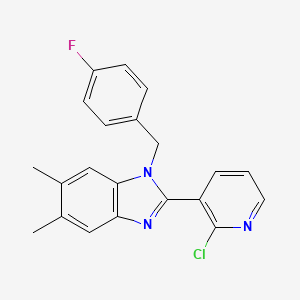
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H17ClFN3 and its molecular weight is 365.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and biological activity of benzimidazole derivatives, including compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been extensively studied. These compounds exhibit a broad spectrum of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. Their potential in treating cancer, bacterial and fungal infections, among others, is of particular interest to researchers. The synthesis methods and structure-activity relationships (SAR) of these compounds provide insights into designing more effective therapeutic agents (Salahuddin et al., 2022).
Therapeutic Potential
Benzimidazole and its derivatives, such as this compound, have demonstrated significant therapeutic potential across various domains. Their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic activities highlight the versatility of the benzimidazole scaffold. The therapeutic drugs containing the benzimidazole nucleus are pivotal in the discovery and development of new drugs with high biological activity (Babbar et al., 2020).
Anticancer Properties
The benzimidazole derivatives are actively researched for their anticancer properties. These compounds, including analogs of the specified chemical structure, have shown promise through different mechanisms of action, such as intercalation, inhibition of topoisomerases, and tubulin polymerization disruption. The recent focus has been on identifying benzimidazole derivatives that act as potent anticancer agents, highlighting the need for continuous research and development in this area (Akhtar et al., 2019).
Novel Synthesis Methods
Research has also focused on novel synthesis methods for benzimidazole derivatives, aiming to improve the yield and simplicity of the process. The development of these methods is crucial for the production of pharmaceutical impurities and the exploration of new therapeutic applications. Such advancements in synthesis techniques contribute significantly to the pharmaceutical industry, especially in developing proton pump inhibitors and other related drugs (Saini et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(23)8-6-15)21(25-18)17-4-3-9-24-20(17)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEHJJMLECFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
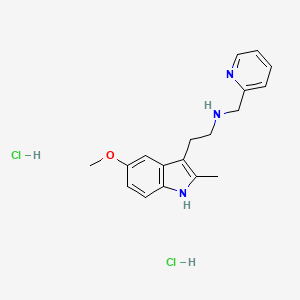
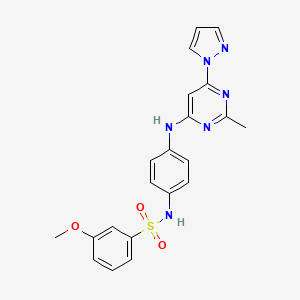
![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)



![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)

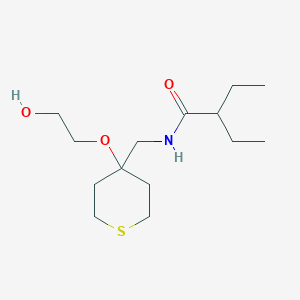
![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)
